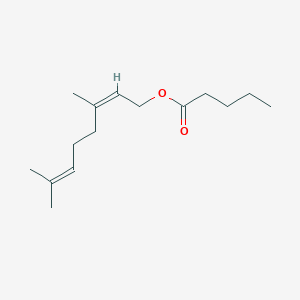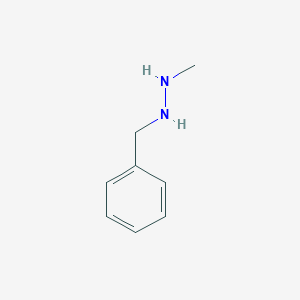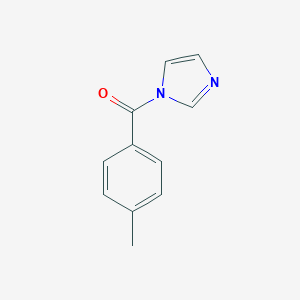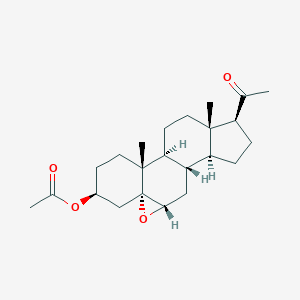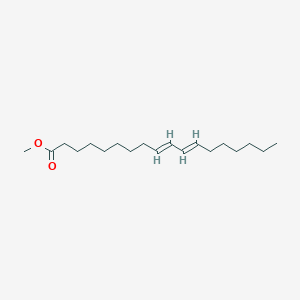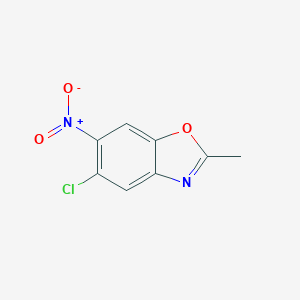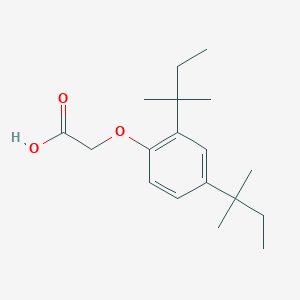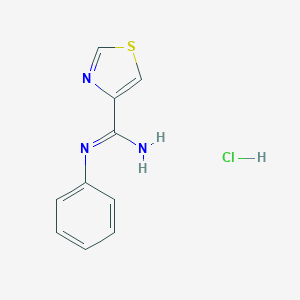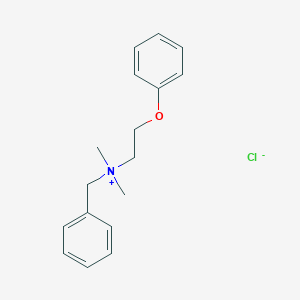
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic surfactant properties, which make it effective in disrupting microbial cell membranes, thus exhibiting antimicrobial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-phenoxyethyl)ammonium chloride typically involves the reaction of chloro-2-phenoxyethane with dimethylamine to produce dimethylamino-2-phenoxyethane. This intermediate is then reacted with benzyl chloride in acetone, leading to the formation of benzyldimethyl(2-phenoxyethyl)ammonium chloride .
Industrial Production Methods
Industrial production of benzyldimethyl(2-phenoxyethyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion in the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Applications De Recherche Scientifique
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties
Mécanisme D'action
The mechanism of action of benzyldimethyl(2-phenoxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Miramistin: Known for its broad-spectrum antimicrobial activity.
Uniqueness
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its phenoxyethyl group enhances its lipophilicity, making it more effective in disrupting microbial cell membranes compared to some other quaternary ammonium compounds .
Propriétés
Numéro CAS |
13928-81-9 |
|---|---|
Formule moléculaire |
C17H22ClNO |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
SMILES canonique |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Synonymes |
Bephenium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


